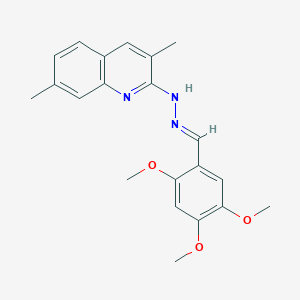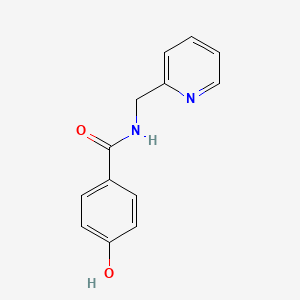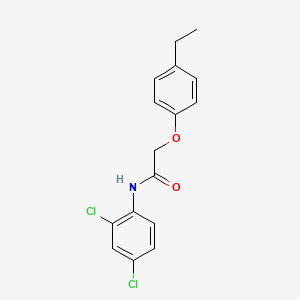
5-(2,4,6-trimethyl-3-propionylphenyl)-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4,6-trimethyl-3-propionylphenyl)-1,3-cyclohexanedione, commonly known as TTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TTA belongs to the family of diarylheptanoids, which are known for their anti-inflammatory, antioxidant, and anticancer properties. In
Wissenschaftliche Forschungsanwendungen
TTA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. TTA has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. TTA has also been shown to possess potent antioxidant activity, which can help prevent oxidative stress-induced damage to cells and tissues. Additionally, TTA has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells.
Wirkmechanismus
The mechanism of action of TTA is not fully understood. However, it has been proposed that TTA exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. TTA has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. The anticancer activity of TTA has been attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
TTA has been shown to have several biochemical and physiological effects. TTA has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products in cells and tissues, indicating its potent antioxidant activity. TTA has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various animal models of inflammation. Additionally, TTA has been reported to inhibit the growth and proliferation of cancer cells, indicating its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
TTA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. TTA has also been reported to have low toxicity, indicating its potential as a safe therapeutic agent. However, TTA has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, TTA has been reported to have poor solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for TTA research. One potential area of research is the development of TTA-based therapeutics for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another potential area of research is the development of TTA-based antioxidants for the prevention of oxidative stress-induced damage to cells and tissues. Additionally, further studies are needed to elucidate the mechanism of action of TTA and to identify its molecular targets.
Synthesemethoden
TTA can be synthesized via a multistep process involving the condensation of 2,4,6-trimethylacetophenone with cyclohexanone in the presence of a base followed by oxidation with potassium permanganate. The resulting product is then subjected to a Friedel-Crafts acylation reaction with propionyl chloride to yield TTA. The purity of TTA can be enhanced through recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
5-(2,4,6-trimethyl-3-propanoylphenyl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-5-16(21)18-11(3)6-10(2)17(12(18)4)13-7-14(19)9-15(20)8-13/h6,13H,5,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHAYDIZBAKBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C(=C1C)C2CC(=O)CC(=O)C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(cyanomethyl)phenyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5868228.png)
![N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5868240.png)





![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868279.png)
![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5868298.png)
![6,6-dimethyl-N-(2-phenylethyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5868305.png)



![2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5868321.png)